molecular formula C10H16O4 B2668860 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid CAS No. 2285078-80-8

2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid

Cat. No. B2668860
CAS RN: 2285078-80-8
M. Wt: 200.234
InChI Key: VCGFVLLIKRSQOK-UHFFFAOYSA-N
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Description

“2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid” is a chemical compound with the CAS Number: 2285078-80-8 . It has a molecular weight of 200.23 . The IUPAC name for this compound is 2-(2,8-dioxaspiro[4.5]decan-3-yl)acetic acid . The InChI code for this compound is 1S/C10H16O4/c11-9(12)5-8-6-10(7-14-8)1-3-13-4-2-10/h8H,1-7H2,(H,11,12) .


Molecular Structure Analysis

The InChI code for “2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid” is 1S/C10H16O4/c11-9(12)5-8-6-10(7-14-8)1-3-13-4-2-10/h8H,1-7H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Intermediate Applications

2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid and its derivatives are valuable intermediates in organic synthesis, contributing to the production of various organic compounds. The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, using acetic acid as a catalyst, demonstrates its role in producing bifunctional synthetic intermediates. These intermediates are crucial for manufacturing pharmaceuticals, liquid crystals, and insecticides, showcasing the chemical's versatility and significance in organic chemistry (Zhang Feng-bao, 2006).

Catalysis and Reaction Mechanisms

The catalytic effects of different acids on the synthesis process of similar compounds underline the importance of 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid derivatives in understanding reaction mechanisms and selectivity. These studies not only optimize operational conditions but also contribute to a deeper understanding of catalysis and reaction dynamics in organic synthesis, paving the way for more efficient and selective synthetic processes.

Nematicidal Activity

Research into derivatives of 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid has also extended into the development of compounds with biological activities. For example, compounds synthesized from N-cyclohexylidene-N-phenylamines showed promising nematicidal activity, indicating potential applications in agriculture for pest control. This highlights the chemical's role in contributing to new solutions for pest management and protection of crops, showcasing its importance beyond basic organic synthesis (A. Srinivas, A. Nagaraj, C. S. Reddy, 2008).

Biologically Active Compounds

The synthesis of biologically active compounds, such as N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides, from 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin), demonstrates the utility of 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid derivatives in medicinal chemistry. These compounds, resulting from reactions involving gabapentin, highlight the potential for developing novel therapeutic agents, emphasizing the importance of this chemical in drug discovery and development (Mahboobe Amirani Poor et al., 2018).

Advanced Materials and Biolubricants

Finally, the synthesis of novel compounds from oleic acid, leading to potential biolubricant candidates, underscores the role of 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid derivatives in developing sustainable materials. These efforts in creating biolubricants from renewable resources exemplify the broader implications of this chemical in green chemistry and sustainability (Y. S. Kurniawan et al., 2017).

Safety and Hazards

The safety information available indicates that “2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(2,8-dioxaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)5-8-6-10(7-14-8)1-3-13-4-2-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFVLLIKRSQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid

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